3-Methyl-4-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

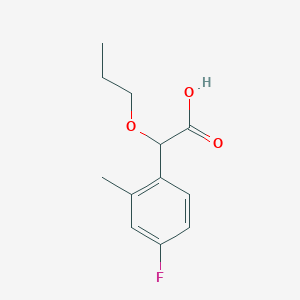

3-Methyl-4-(trifluoromethyl)aniline is an organic compound. It is one of the isomers of trifluoromethylaniline . It is classified as an aromatic amine . It is a colorless liquid .

Synthesis Analysis

4-Methyl-3-(trifluoromethyl)aniline may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate . Another synthesis method involves the use of tetrahydrofuran (THF), synthetic chloro-5-trifluoromethyl of the 2-isobutyramide, and n-Butyl Lithium/hexane solution .Molecular Structure Analysis

The linear formula of this compound is CF3C6H3(CH3)NH2 . The molecular weight is 175.15 .Chemical Reactions Analysis

Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . Amines may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.490 (lit.), a boiling point of 204 °C (lit.), and a density of 1.220 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Vibrational Analysis and Material Properties

- Vibrational Analysis for NLO Materials: 3-Methyl-4-(trifluoromethyl)aniline and its derivatives have been studied for their vibrational properties using Fourier Transform-Infrared and Raman techniques. These compounds exhibit unique vibrational spectra and molecular electrostatic potential (MEP) surface analysis, making them potentially useful in non-linear optical (NLO) materials (Revathi et al., 2017).

Applications in Liquid Crystal Technology

- Liquid Crystals: Derivatives of this compound, such as 4-trifluoromethyl and 4-trifluoromethoxy derivatives, have shown to exhibit stable smectic B and A phases, which are fundamental for liquid crystalline properties. These compounds contribute to the development of materials with high orientational order, useful in liquid crystal technology (Miyajima et al., 1995).

Synthesis of Pharmaceutical Intermediates

- Synthesis of Antitumor Agent Intermediates: This chemical serves as an intermediate in the synthesis of certain antitumor agents, exemplifying its significance in the pharmaceutical industry (Yang Shijing, 2013).

Development of New Pharmaceuticals and Materials

- Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives: A method for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed. These derivatives are valuable as synthetic building blocks in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Spectroscopic Investigation

- Spectroscopic Investigation for Molecular Insights: The molecular and electronic properties of 4-nitro-3-(trifluoromethyl)aniline, a related compound, have been extensively studied through spectroscopic methods. This research contributes to a deeper understanding of the molecular behavior of such compounds (Saravanan et al., 2014).

Sensor Development

- Detection of Biomarkers in Urine: Research has been conducted on the development of sensors for detecting biomarkers of aniline in urine, illustrating the compound's relevance in bioanalytical applications (Jin & Yan, 2021).

Safety and Hazards

3-Methyl-4-(trifluoromethyl)aniline is considered hazardous. It may cause burns to skin and eyes. It may be poisonous if inhaled, swallowed, or absorbed through the skin .

Relevant Papers The relevant papers retrieved include a paper on the trifluoromethylarylation of alkenes using anilines . This paper reports a method that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .

Wirkmechanismus

Target of Action

It is known to be used as a starting reagent in the synthesis of other compounds .

Mode of Action

It is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its primary use as a reagent in the synthesis of other compounds suggests its main effect is the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-4-(trifluoromethyl)aniline. For instance, it is sensitive to moisture and light, and should be stored in a cool, dry place . Additionally, its vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating .

Eigenschaften

IUPAC Name |

3-methyl-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMVUFIFISNHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106877-31-0 |

Source

|

| Record name | 3-methyl-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)

![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)

![1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2785226.png)

![[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2785228.png)